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Compound of Interest

Compound Name: Diaminopropionoyl tripeptide-33

Cat. No.: B12375756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diaminopropionoyl tripeptide-33 is a synthetic peptide with significant protective effects

against cellular damage induced by environmental stressors, particularly ultraviolet (UV)

radiation. Its primary mechanism of action involves the scavenging of reactive carbonyl species

(RCS), thereby preventing protein carbonylation and subsequent DNA damage.[1][2][3] These

properties make it a compelling molecule for investigation in the fields of dermatology,

pharmacology, and drug development for applications related to photoprotection and anti-

aging.

These application notes provide detailed protocols for the formulation and use of

Diaminopropionoyl tripeptide-33 in cell culture experiments to evaluate its efficacy and

mechanism of action.
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Property Description

INCI Name Diaminopropionoyl Tripeptide-33

Appearance
White to off-white powder or clear, colorless

liquid (if in solution)

Solubility Soluble in water.[4][5]

Stability
Stable at a pH range of 4.0-7.0. Store at 2-8°C,

protected from light and moisture.

Mechanism of Action

Scavenges reactive carbonyl species (RCS),

inhibits protein carbonylation, and protects

against UVA-induced DNA damage.[1][2][3]

Primary Applications
Photoprotection, anti-aging, prevention of

cellular damage.

Safety Not considered toxic, an irritant, or mutagenic.

Quantitative Data Summary
The following tables summarize the reported efficacy of Diaminopropionoyl tripeptide-33 in

protecting skin cells from UVA-induced damage.

Table 1: Effect of Diaminopropionoyl Tripeptide-33 on Cell Viability after UVA Irradiation
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Cell Line
Treatment
Concentration

UVA Dose Result

Human Epidermal

Keratinocytes (HEKa)
1 mg/mL N/A

92% increase in cell

viability compared to

irradiated control cells.

[3]

Human Dermal

Fibroblasts (HDFa)
1 mg/mL N/A

Cell viability of 76.9%

compared to 100% in

non-irradiated control

cells.[3] An increase in

cell viability of over

13,000% compared to

irradiated control cells.

[3]

Table 2: Effect of Diaminopropionoyl Tripeptide-33 on UVA-Induced DNA Damage

Cell Line
Treatment
Concentration

UVA Dose Result

Melanocytes
Various

concentrations
N/A

Dose-dependent

decrease in UVA-

induced DNA lesions

(p<0.001).[3]

Signaling Pathway
Diaminopropionoyl tripeptide-33 exerts its protective effects by intervening in the pathway of

oxidative stress-induced cellular damage. A key mechanism is the scavenging of reactive

carbonyl species (RCS), such as 4-hydroxynonenal (4-HNE), which are byproducts of lipid

peroxidation. 4-HNE can cause DNA damage and cell cycle arrest through the activation of the

ATR/Chk1 signaling pathway. By neutralizing these RCS, the tripeptide prevents the

carbonylation of proteins and the subsequent damage to DNA.
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Proposed Signaling Pathway of Diaminopropionoyl Tripeptide-33
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Caption: Proposed mechanism of Diaminopropionoyl tripeptide-33 in preventing UVA-

induced cell damage.

Experimental Protocols
Stock Solution Preparation

Reconstitution: Dissolve Diaminopropionoyl tripeptide-33 powder in sterile, nuclease-free

water to a stock concentration of 10 mg/mL.

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for

long-term use or at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw

cycles.

Cell Culture and Treatment
Human Epidermal Keratinocytes (HEKa) and Human Dermal Fibroblasts (HDFa) can be

cultured in their respective recommended media supplemented with growth factors, 10% fetal

bovine serum (FBS), and 1% penicillin-streptomycin. Cells should be maintained in a

humidified incubator at 37°C with 5% CO2. For experiments, seed cells in appropriate culture

vessels and allow them to adhere and reach 70-80% confluency.

Prior to UVA irradiation, replace the culture medium with a fresh medium containing the desired

concentration of Diaminopropionoyl tripeptide-33 (e.g., 0.5-5% of a stock solution, or a final

concentration as determined by dose-response experiments, such as 1 mg/mL). A vehicle

control (medium with the same amount of solvent used to dissolve the peptide) and a non-

treated control should be included.

Experimental Workflow: Photoprotection Assay
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Experimental Workflow for Photoprotection Assays
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Caption: General workflow for assessing the photoprotective effects of the tripeptide.
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Cell Viability Assay (MTT Assay)
This protocol is adapted for adherent cells such as keratinocytes and fibroblasts.

Materials:

96-well cell culture plates

Diaminopropionoyl tripeptide-33 stock solution

Complete cell culture medium

Phosphate-buffered saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

Treat the cells with various concentrations of Diaminopropionoyl tripeptide-33 for 1 hour.

Expose the cells to UVA radiation. Include non-irradiated controls.

Incubate the plates for a further 24-48 hours.

Remove the culture medium and add 100 µL of fresh medium to each well.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

After incubation, carefully remove the MTT solution and add 100 µL of solubilization solution

to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the non-irradiated control.

DNA Damage Assay (Alkaline Comet Assay)
This protocol is a general guideline for assessing DNA strand breaks in single cells.

Materials:

Comet assay slides

Low melting point agarose (LMA)

Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and

10% DMSO added fresh)

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)

Neutralization buffer (0.4 M Tris, pH 7.5)

DNA staining solution (e.g., SYBR Green or propidium iodide)

Fluorescence microscope with appropriate filters

Procedure:

Following UVA irradiation and incubation, harvest the cells by trypsinization.

Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

Mix 10 µL of the cell suspension with 90 µL of molten LMA at 37°C.

Pipette the mixture onto a pre-coated comet assay slide and cover with a coverslip.

Solidify the agarose on a cold plate for 10 minutes.

Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

Gently place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer

and leave for 20-40 minutes to allow for DNA unwinding.
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Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

After electrophoresis, neutralize the slides with neutralization buffer.

Stain the DNA with a suitable fluorescent dye.

Visualize the comets using a fluorescence microscope and analyze the images using comet

scoring software to quantify the percentage of DNA in the tail.

Protein Carbonylation Assay (DNPH Assay)
This colorimetric assay quantifies the amount of carbonyl groups in protein samples.

Materials:

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

2,4-Dinitrophenylhydrazine (DNPH) solution (10 mM in 2.5 M HCl)

Trichloroacetic acid (TCA)

Ethanol/ethyl acetate (1:1, v/v)

Guanidine hydrochloride solution (6 M)

Spectrophotometer

Procedure:

After treatment and irradiation, lyse the cells and collect the protein lysate.

Determine the protein concentration of each sample using a standard protein assay (e.g.,

BCA assay).

To 200 µg of protein, add an equal volume of DNPH solution. Incubate for 1 hour at room

temperature in the dark, vortexing every 15 minutes.

Precipitate the proteins by adding an equal volume of 20% TCA and incubate on ice for 10

minutes.
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Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the proteins.

Discard the supernatant and wash the pellet three times with ethanol/ethyl acetate solution

to remove excess DNPH.

Resuspend the final protein pellet in guanidine hydrochloride solution.

Measure the absorbance at 375 nm.

Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M-1

cm-1) and normalize to the protein concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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